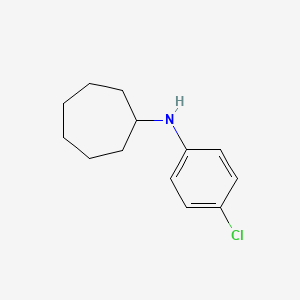

N-(4-chlorophenyl)cycloheptanamine

Description

N-(4-Chlorophenyl)cycloheptanamine is a synthetic organic compound featuring a cycloheptane ring substituted with an amine group linked to a 4-chlorophenyl moiety. Its molecular formula is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol.

Properties

Molecular Formula |

C13H18ClN |

|---|---|

Molecular Weight |

223.74 g/mol |

IUPAC Name |

N-(4-chlorophenyl)cycloheptanamine |

InChI |

InChI=1S/C13H18ClN/c14-11-7-9-13(10-8-11)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 |

InChI Key |

IRIBKPCHNGKBLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-chloroaniline in the presence of a reducing agent. One common method is the reductive amination process, where cycloheptanone is reacted with 4-chloroaniline in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalytic hydrogenation and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)cycloheptanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium tert-butoxide, and ammonia.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Scientific Research Applications of N-(4-chlorophenyl)cycloheptanamine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique chemical structure and ability to interact with biological systems.

Chemistry

This compound serves as a crucial intermediate in synthesizing various organic compounds and pharmaceuticals. Its chemical reactivity allows it to undergo several types of reactions:

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

- Reduction: Reducing agents like lithium aluminum hydride can reduce it to produce amines or alcohols.

- Substitution: The chlorine atom can be replaced via nucleophilic substitution reactions with groups like hydroxide, alkoxide, or amine.

- Synthesis: The synthesis typically involves reacting cycloheptanone with 4-chloroaniline in the presence of a reducing agent, such as sodium cyanoborohydride, often in a solvent like methanol or ethanol under reflux conditions. Industrial production may utilize continuous flow processes and advanced purification techniques like column chromatography.

Biology

The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets and pathways, such as binding to receptors or enzymes to modulate their activity and induce biological effects. It may inhibit enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Medicine

This compound is investigated for its potential use in developing new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Halogen substituents on phenyl rings influence electronic and steric properties. highlights that in maleimide derivatives, halogen size (F, Cl, Br, I) at the para position has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL):

| Compound | Backbone | Substituent | IC₅₀ (μM) |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | Maleimide | 4-F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Maleimide | 4-Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Maleimide | 4-Br | 4.37 |

| N-(4-Iodophenyl)maleimide | Maleimide | 4-I | 4.34 |

Despite chlorine’s larger atomic radius and lower electronegativity compared to fluorine, activity differences are marginal, suggesting backbone interactions dominate over halogen effects in this system .

Cycloheptanamine vs. Fluorophenyl Analogs

N-[(4-Fluorophenyl)methyl]cycloheptanamine (C₁₄H₂₀FN, MW 221.31 g/mol) differs by a fluorophenyl group and methylene linker. However, biological data for both compounds are unavailable, necessitating further study .

Pyridine and Thienopyridine Derivatives

N-(4-Chlorophenyl)-containing pyridine derivatives () exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid (a commercial neonicotinoid). For example:

- Compound 3 : Similarly high activity.

The pyridine/thienopyridine backbone likely enhances target-site interactions in insects, while the 4-chlorophenyl group contributes to bioactivity through hydrophobic or π-π stacking interactions .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-substituted hydroxamic acids (), such as Compound 8 (N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide), are synthesized for antioxidant applications. The hydroxamic acid group chelates metals, enabling radical scavenging, while the 4-chlorophenyl moiety may stabilize the molecule in lipid-rich environments .

Benzimidazole Derivatives

N-(4-Chlorophenyl)methanamine benzimidazole hybrids () affect wheat germination, suggesting phytotoxic or growth-regulatory properties. The benzimidazole ring’s planar structure may intercalate into DNA or inhibit enzymes, with the 4-chlorophenyl group modulating solubility and uptake .

Structural and Functional Trends

- Backbone Influence : The cycloheptanamine backbone’s seven-membered ring introduces conformational flexibility and moderate steric bulk, contrasting with rigid pyridine or planar benzimidazole systems. This flexibility may enhance binding to diverse biological targets.

- Substituent Effects: While halogen type (F, Cl, Br, I) shows variable impact depending on the backbone (e.g., minimal in maleimides vs. critical in neonicotinoids ), the 4-chlorophenyl group consistently augments lipophilicity and bioactivity.

- Functional Groups : Hydroxamic acids () and maleimides () leverage electrophilic moieties for enzymatic inhibition, whereas simple amines (e.g., cycloheptanamine) may act via receptor agonism/antagonism.

Biological Activity

N-(4-chlorophenyl)cycloheptanamine is an organic compound with the molecular formula C13H18ClN. It is characterized by the presence of a 4-chlorophenyl group attached to a cycloheptanamine backbone. The chlorine atom significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN |

| Molecular Weight | 223.74 g/mol |

| IUPAC Name | This compound |

| InChI Key | IRIBKPCHNGKBLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCC(CC1)NC2=CC=C(C=C2)Cl |

The compound is synthesized through reductive amination, typically involving cycloheptanone and 4-chloroaniline in the presence of reducing agents like sodium cyanoborohydride.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The chlorine substituent enhances lipophilicity, which aids in crossing biological membranes and influencing various cellular pathways. This compound has been studied for its potential roles in:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into the anticancer efficacy of this compound .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antibacterial effects of various cycloheptanamine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In vitro assays demonstrated that this compound could reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the induction of oxidative stress and disruption of mitochondrial function .

- Neuropharmacological Effects : Research exploring the neuropharmacological properties of similar compounds suggested that this compound might act as a modulator of neurotransmitter systems, potentially affecting mood and anxiety disorders .

Comparison with Related Compounds

The biological activity of this compound can be compared to other halogenated phenyl derivatives:

| Compound | Biological Activity |

|---|---|

| N-(4-fluorophenyl)cycloheptanamine | Moderate antibacterial effects |

| N-(4-bromophenyl)cycloheptanamine | Stronger anticancer properties |

| N-(4-methylphenyl)cycloheptanamine | Enhanced neuropharmacological effects |

The presence of different halogens (fluorine, bromine, methyl) alters the compound's reactivity and biological interactions, showcasing the significance of substituent effects on biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.